ACT-451840 is a novel antimalarial compound developed by Actelion Pharmaceuticals, designed to combat malaria caused by the Plasmodium species, particularly Plasmodium falciparum and Plasmodium vivax. This compound has shown promise in preclinical studies due to its effectiveness against various life cycle stages of the malaria parasite, including both sexual and asexual forms. It is noted for its fast onset of action and potential to replace artemisinin in combination therapies.
ACT-451840 was synthesized at Actelion Pharmaceuticals in Allschwil, Switzerland. The compound is patented under WO 2011/083413, which details its synthesis and characterization.
ACT-451840 falls under the category of antimalarial agents. It is a member of a new class of compounds that are being explored for their efficacy against multidrug-resistant strains of malaria. Its classification is significant as it represents a potential advancement in malaria treatment, especially in light of increasing resistance to existing therapies.
The synthesis of ACT-451840 involves several key steps:
The synthesis can be summarized as follows:
ACT-451840 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The compound's structure includes:
The exact molecular formula and structural data are detailed in the supporting materials of the original studies but are critical for understanding its interactions with biological targets .
ACT-451840 undergoes several chemical reactions that are pivotal for its activity:
The mechanism of action of ACT-451840 involves multiple pathways:
ACT-451840 exhibits several notable physical and chemical properties:
These properties are critical for determining the suitability of ACT-451840 as a therapeutic agent .
ACT-451840 holds significant promise in scientific research and clinical applications:
Malaria caused an estimated 247 million cases and 619,000 deaths globally in 2021, with Plasmodium falciparum responsible for the majority of morbidity and mortality. The emergence of artemisinin partial resistance—characterized by delayed parasite clearance times—poses an existential threat to frontline treatments. This resistance is mediated primarily by mutations in the PfKelch13 (K13) propeller domain (e.g., C580Y, R539T), which reduces artemisinin’s ability to clear ring-stage parasites. Initially confined to Southeast Asia’s Greater Mekong Subregion (GMS), K13 mutations have now been confirmed independently in Eritrea, Rwanda, Uganda, and Tanzania [5] [9]. Resistance arises from prolonged parasite exposure due to inadequate treatment adherence, substandard drugs, and historical use of artemisinin monotherapies [9].
The global antimalarial portfolio suffers from critically limited chemical diversity. No new chemical class has been registered since 1996, and late-stage pipelines rely heavily on novel combinations of existing drugs rather than novel pharmacophores [1] [2]. Artemisinin-based combination therapies (ACTs) dominate first-line treatment, but their efficacy is eroding in regions with dual resistance to both artemisinin derivatives and partner drugs (e.g., piperaquine in Cambodia) [7] [9]. This vulnerability underscores the urgent need for structurally distinct compounds with novel mechanisms of action unaffected by existing resistance pathways [10].
The Medicines for Malaria Venture (MMV) defines four Target Compound Profiles (TCPs) to guide antimalarial development:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0